3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride
CAS No.: 2098115-30-9
Cat. No.: VC3168379
Molecular Formula: C7H13ClFN
Molecular Weight: 165.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098115-30-9 |
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Molecular Formula | C7H13ClFN |
Molecular Weight | 165.63 g/mol |
IUPAC Name | 3-but-3-enyl-3-fluoroazetidine;hydrochloride |
Standard InChI | InChI=1S/C7H12FN.ClH/c1-2-3-4-7(8)5-9-6-7;/h2,9H,1,3-6H2;1H |
Standard InChI Key | AZDVIGIZBLYXQE-UHFFFAOYSA-N |
SMILES | C=CCCC1(CNC1)F.Cl |
Canonical SMILES | C=CCCC1(CNC1)F.Cl |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride consists of a four-membered azetidine ring containing a nitrogen atom, with a fluorine atom and a but-3-en-1-yl substituent both positioned at carbon 3 of the ring. The compound exists as a hydrochloride salt, which typically enhances its stability and solubility in aqueous solutions compared to its free base form. The structure combines several key functional elements: a strained four-membered heterocyclic ring, a carbon-fluorine bond, and an unsaturated hydrocarbon chain with a terminal alkene group.
Property | 3-Fluoroazetidine hydrochloride |
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Molecular Formula | C₃H₇ClFN |
Molecular Weight | 111.55 g/mol |
Melting Point | 130°C |
Boiling Point | 59.3°C at 760 mmHg |
Physical State | Solid (typically) |
CAS Number | 617718-46-4 |
As 3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride contains an additional but-3-en-1-yl group, its molecular weight and other physical properties would differ accordingly from the parent compound. The presence of the unsaturated hydrocarbon chain likely affects its solubility profile, increasing its lipophilicity compared to 3-Fluoroazetidine hydrochloride .
Synthetic Approaches
General Synthesis of Fluorinated Azetidines
The synthesis of fluorinated azetidine derivatives typically involves several key steps, including ring formation and subsequent fluorination. Based on documented synthetic approaches for similar compounds, the following methodologies are commonly employed:
Applications and Significance
Pharmaceutical Research
Fluorinated azetidine derivatives, including compounds like 3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride, have gained significant attention in pharmaceutical research for several reasons:
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The fluorine atom can enhance metabolic stability by blocking potential sites of oxidative metabolism
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Fluorination often improves binding selectivity and affinity to target proteins
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The azetidine ring provides unique spatial arrangements of functional groups
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The terminal alkene in the but-3-en-1-yl group offers a reactive handle for further derivatization
These properties make the compound potentially valuable as an intermediate in the synthesis of more complex pharmaceutical candidates or as a building block in medicinal chemistry .
Biochemical Applications
3-Fluoroazetidine hydrochloride, the parent compound, is described as "a biochemical reagent that can be used as a biological material or organic compound for life science related research" . By extension, 3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride likely serves similar functions, potentially offering additional reactivity through its but-3-en-1-yl moiety.
Synthetic Building Block
The combination of the fluorinated azetidine core and the reactive but-3-en-1-yl side chain makes this compound particularly valuable as a synthetic building block. The terminal alkene can participate in numerous transformations including:
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Hydroboration-oxidation
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Epoxidation
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Olefin metathesis
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Hydrogenation
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Heck and other cross-coupling reactions
These potential transformations expand the utility of the compound in diverse synthetic pathways and combinatorial chemistry approaches.
Supplier | Country |
---|---|
Quzhou Ruiyuan Chemical Co., Ltd | China |
Hangzhou Grne Biological Technology Co., Ltd | China |
Wuhan RC Bio-chemical Co., Ltd | China |
Lonza Japan Ltd | Switzerland |
Benxi Herui Biomedical Technology Co., Ltd | China |
Bozera Limited | China |
FabriChem, Mexico | Mexico |
Hermes Chemical Company Private Limited | India |
Wychem Ltd | United Kingdom |
Kohinoor Group | India |
Beyond Pharmaceutical Co., Ltd | China |
This global distribution network suggests the compound's importance in various research and industrial applications .
Manufacturing Considerations
Manufacturing of fluorinated azetidine derivatives typically requires specialized equipment and expertise due to the handling of fluorinating reagents and the challenges associated with constructing strained four-membered rings. The commercial production of 3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride likely involves multi-step synthetic routes with careful control of reaction conditions, particularly during the fluorination steps.
Research Directions and Future Perspectives
Medicinal Chemistry Applications
The unique structural features of 3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride position it as a valuable scaffold for medicinal chemistry research. Future investigations might focus on:
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Development of novel enzyme inhibitors utilizing the conformational constraints of the azetidine ring
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Exploration of structure-activity relationships in drug candidates containing fluorinated heterocycles
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Incorporation into peptide mimetics, where the azetidine ring can serve as a conformationally restricted amino acid isostere
Synthetic Methodology Development
The synthesis and functionalization of compounds like 3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride continue to challenge organic chemists, driving innovation in synthetic methodologies. Areas for future development include:
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Stereoselective fluorination strategies for azetidine rings
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Novel approaches for the functionalization of the but-3-en-1-yl side chain
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Catalytic methods for the direct introduction of both the fluorine and alkenyl substituents
Material Science Applications
Fluorinated heterocycles have found applications in materials science, particularly in the development of functional materials with unique properties. The but-3-en-1-yl group in 3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride provides a convenient handle for polymerization or surface attachment, potentially enabling applications in:
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Fluorinated polymers with specialized properties
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Surface-modified materials with tailored wettability or biocompatibility
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Monomers for specialty adhesives or coatings
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